Chlormadinol acetate
Overview
Description
Chlormadinone acetate is a synthetic progestin and antiandrogen medication. It is primarily used in birth control pills to prevent pregnancy, as a component of menopausal hormone therapy, and in the treatment of gynecological disorders. Additionally, it is used to treat androgen-dependent conditions such as enlarged prostate and prostate cancer in men, as well as acne and hirsutism in women .
Mechanism of Action
Target of Action
Chlormadinol acetate, also known as CMA, is a synthetic derivative of progesterone . It primarily targets the progesterone receptor and the androgen receptor . The progesterone receptor is a biological target of progestogens like progesterone, and the androgen receptor is a biological target of androgens like testosterone and dihydrotestosterone .
Mode of Action
CMA acts as an agonist of the progesterone receptor, meaning it binds to and activates this receptor . This activation leads to a series of cellular changes that mimic the effects of natural progesterone . Instead, it blocks the receptor and prevents it from being activated by androgens .
Biochemical Pathways
These effects can include changes in gene expression, protein synthesis, and cellular function
Pharmacokinetics
CMA is administered orally and has a high bioavailability, meaning a large proportion of the drug is absorbed into the bloodstream . It is metabolized in the liver through processes such as reduction, hydroxylation, deacetylation, and conjugation . The metabolites of CMA include 3α-Hydroxy-CMA and 3β-Hydroxy-CMA . The elimination half-life of CMA ranges from 25 to 89 hours , and it is excreted in both urine (33-45%) and feces (24-41%) .
Result of Action
The activation of the progesterone receptor by CMA can lead to a variety of molecular and cellular effects. These can include changes in the regulation of gene expression, protein synthesis, and cellular function . The blocking of the androgen receptor can prevent the effects of androgens, which can be beneficial in conditions such as prostate cancer and acne .
Biochemical Analysis
Biochemical Properties
Chlormadinol acetate is a synthetic progestogen, which means it is an agonist of the progesterone receptor . This means it interacts with the progesterone receptor, mimicking the effects of the natural hormone progesterone . It is also an antiandrogen, meaning it is an antagonist of the androgen receptor . This means it binds to the androgen receptor, blocking the effects of androgens like testosterone and dihydrotestosterone .
Cellular Effects
This compound, by acting as a progestin and antiandrogen, can have various effects on cells. As a progestin, it can influence cell function by impacting cell signaling pathways related to the progesterone receptor . As an antiandrogen, it can affect gene expression related to the androgen receptor, potentially influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the progesterone and androgen receptors . By acting as an agonist of the progesterone receptor, it can activate or inhibit enzymes and cause changes in gene expression . As an antagonist of the androgen receptor, it can prevent the activation of enzymes and the expression of genes normally triggered by androgens .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, its half-life is between 25 and 89 hours , indicating that its effects can last for several days. Over time, it is metabolized in the liver through processes such as reduction, hydroxylation, deacetylation, and conjugation .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For example, the teratogenicity of this compound varies depending on dose and animal species . The oral threshold dose for teratogenicity is about 10 mg/kg body weight/day in mice and 3 to 8 mg/kg body weight/day in rabbits .
Metabolic Pathways
This compound is involved in metabolic pathways in the liver, where it undergoes processes such as reduction, hydroxylation, deacetylation, and conjugation . It interacts with enzymes involved in these processes .
Transport and Distribution
This compound is taken by mouth and has a bioavailability of 100% . It is distributed within the body, where it binds to proteins such as albumin . It is not bound to sex hormone-binding globulin or corticosteroid-binding globulin .
Subcellular Localization
Given its role as a progestin and antiandrogen, it is likely to be found in the cytoplasm where it can interact with its target receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlormadinone acetate is synthesized from progesterone. The synthesis involves several steps, including chlorination, acetylation, and dehydrogenation. The key steps are:
Chlorination: Progesterone is chlorinated to form 6-chloroprogesterone.
Acetylation: The 6-chloroprogesterone is then acetylated to form 6-chloro-17α-acetoxyprogesterone.
Dehydrogenation: Finally, the compound undergoes dehydrogenation to form chlormadinone acetate.
Industrial Production Methods: Industrial production of chlormadinone acetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Chlormadinone acetate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 3α-hydroxychlormadinone acetate and 3β-hydroxychlormadinone acetate.
Hydroxylation: Hydroxylation reactions can occur at different positions on the molecule.
Deacetylation: The acetate group can be removed through deacetylation reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Hydroxylation: Hydroxylation reactions often use oxidizing agents such as potassium permanganate or osmium tetroxide.
Deacetylation: Deacetylation can be achieved using acidic or basic hydrolysis.
Major Products:
- 3α-Hydroxychlormadinone acetate
- 3β-Hydroxychlormadinone acetate
- Chlormadinone (after deacetylation)
Scientific Research Applications
Chlormadinone acetate has a wide range of scientific research applications:
- Chemistry: It is used as a reference compound in the study of progestins and antiandrogens.
- Biology: Researchers study its effects on hormone receptors and its role in regulating gene expression.
- Medicine: It is used in clinical trials to evaluate its efficacy and safety in treating various medical conditions, including gynecological disorders and androgen-dependent conditions.
- Industry: Chlormadinone acetate is used in the pharmaceutical industry for the production of birth control pills and hormone therapy medications .
Comparison with Similar Compounds
- Cyproterone Acetate
- Medroxyprogesterone Acetate
- Megestrol Acetate
- Dienogest
- Norgestrel
Properties
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,15-18,27H,5-10H2,1-4H3/t15-,16+,17-,18-,21+,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEHDZXXCDSAFE-JBSAMAPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=C[C@H](CC[C@]34C)O)Cl)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953232 | |
Record name | 6-Chloro-3-hydroxy-20-oxopregna-4,6-dien-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3114-44-1 | |
Record name | 3β-Hydroxychlormadinone acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3114-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlormadinol acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003114441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-3-hydroxy-20-oxopregna-4,6-dien-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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